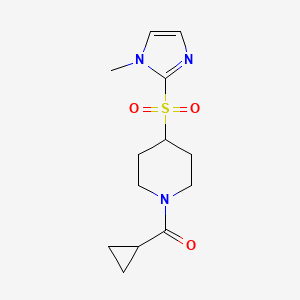

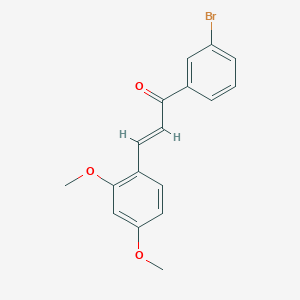

![molecular formula C9H8F3N3O B2721654 6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine CAS No. 2197492-57-0](/img/structure/B2721654.png)

6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

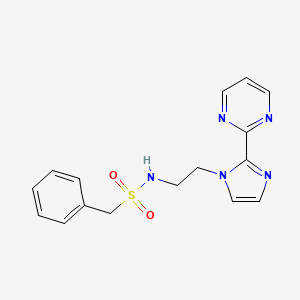

The compound “6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine” is likely a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties . The trifluoropropan-2-yl group is a common moiety in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of an imidazo[1,2-b]pyridazine ring with a trifluoropropan-2-yl group attached at the 6-position via an oxygen atom .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions typical of other organic compounds, such as substitution, addition, and elimination reactions .Applications De Recherche Scientifique

Tyrosine Kinase 2 (Tyk2) Inhibitors

6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine derivatives have been identified as potent, selective, and orally active inhibitors of Tyrosine Kinase 2 (Tyk2) JH2 domain. This subclass of imidazopyridazine analogs has shown dramatic improvements in metabolic stability, with particular derivatives demonstrating high efficacy in inhibiting IFNγ production and providing full efficacy in rat models of adjuvant arthritis, indicating potential applications in the treatment of autoimmune diseases (Liu et al., 2019).

Antifungal and Anti-Asthmatic Activities

Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs, displaying potent anti-asthmatic activity. Furthermore, certain derivatives exhibited enhanced activity when bearing a methyl group at specific positions on the imidazo[1,2-b]pyridazine ring, suggesting their potential as novel therapeutic agents for asthma and allergic reactions (Kuwahara et al., 1996).

Antihistaminic and Anti-Inflammatory Effects

Research on [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines with cyclic amines has uncovered compounds that exhibit both antihistaminic activity and inhibitory effects on eosinophil infiltration. This suggests a promising avenue for the development of therapeutic agents aimed at treating conditions such as atopic dermatitis and allergic rhinitis, where both antihistaminic and anti-inflammatory properties are beneficial (Gyoten et al., 2003).

Acetylcholinesterase Inhibitory Activity

Substituted imidazo[1,2-b]pyridazine compounds have shown potent acetylcholinesterase (AChE) inhibitory activity, with potential implications for the treatment of neurodegenerative diseases. These compounds have demonstrated not only AChE inhibition but also dose-dependent decreases in cell proliferation, cell cycle arrest, and induction of apoptosis in neuroblastoma cell lines, indicating a broad spectrum of biological effects that could be harnessed for therapeutic purposes (Sharma et al., 2021).

Antiviral Applications

The imidazo[1,2-b]pyridazine nucleus has been utilized in the design and synthesis of novel antiviral agents targeting picornaviruses. Structural modifications to this nucleus have led to compounds exhibiting broad-spectrum antiviral activity, particularly against rhinoviruses and enteroviruses, which are significant pathogens responsible for a wide range of diseases (Hamdouchi et al., 2003).

Orientations Futures

Propriétés

IUPAC Name |

6-(1,1,1-trifluoropropan-2-yloxy)imidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3O/c1-6(9(10,11)12)16-8-3-2-7-13-4-5-15(7)14-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAWNTPWNDFOBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OC1=NN2C=CN=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

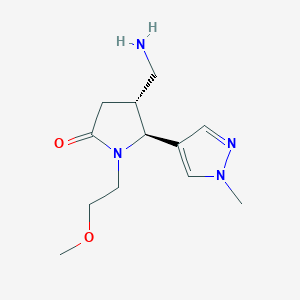

![N-[2-[(4-methylphenyl)acetyl]-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide](/img/structure/B2721575.png)

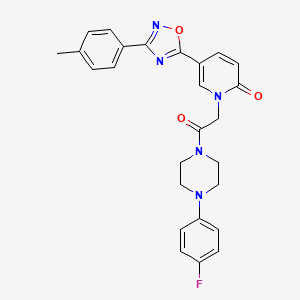

![2-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,3,4-thiadiazole](/img/structure/B2721581.png)

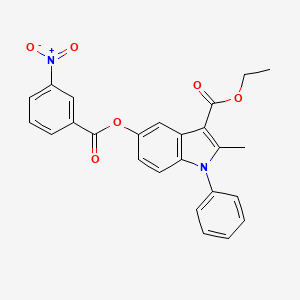

![(4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone](/img/structure/B2721585.png)

![4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2721586.png)

![6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2721587.png)